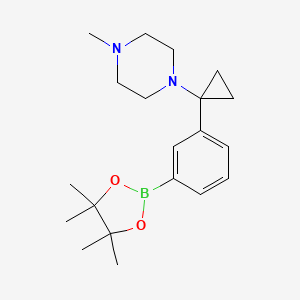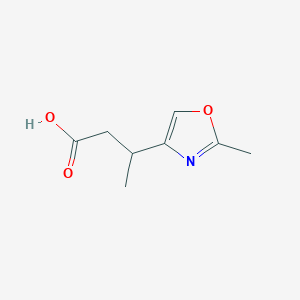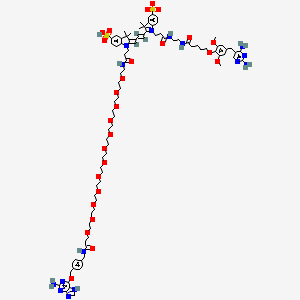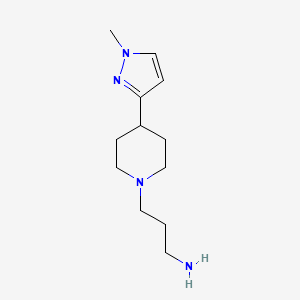![molecular formula C9H18N2O B13347607 2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
2'-Methyl-[1,3'-bipyrrolidin]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methyl-[1,3’-bipyrrolidin]-3-ol is a compound of interest in various fields of chemistry and pharmacology. It is characterized by the presence of a bipyrrolidine structure with a methyl group at the 2’ position and a hydroxyl group at the 3 position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrrolidine with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as Raney nickel and solvents like 1-propanol .
Industrial Production Methods: Industrial production of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol may involve continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of continuous flow setups allows for the efficient production of the compound with high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 2’-Methyl-[1,3’-bipyrrolidin]-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated derivative .
Scientific Research Applications
2’-Methyl-[1,3’-bipyrrolidin]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2’-Methyl-[1,3’-bipyrrolidin]-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
2-Methylpyrrolidine: Shares the pyrrolidine ring but lacks the bipyrrolidine structure.
3-Hydroxypyrrolidine: Contains a hydroxyl group but differs in the position and presence of the methyl group.
2-Methyl-1,3-pentadiene: Similar in having a methyl group but differs significantly in structure and reactivity
Uniqueness: 2’-Methyl-[1,3’-bipyrrolidin]-3-ol is unique due to its bipyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(2-methylpyrrolidin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c1-7-9(2-4-10-7)11-5-3-8(12)6-11/h7-10,12H,2-6H2,1H3 |
InChI Key |
XGFYCSJPRILFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCN1)N2CCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)


![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)






